REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([CH3:7])=[N:4][C:3]=1C(Cl)Cl.[C:11](=[O:14])(O)[O-:12].[Na+]>C(O)C.CCOC(C)=O>[Br:1][C:2]1[S:6][C:5]([CH3:7])=[N:4][C:3]=1[C:11]([OH:12])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
7.58 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N=C(S1)C)C(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the system was stirred at 80° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was purified
|
Type
|
CUSTOM
|
Details
|
to afford
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |